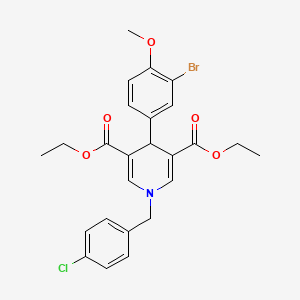![molecular formula C20H31NO5 B6024262 1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6024262.png)
1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate, also known as DIBMP, is a chemical compound used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate is not fully understood, but it is thought to act on the cholinergic system in the brain. It has been shown to increase acetylcholine levels in the brain, which may contribute to its neuroprotective effects. This compound also has antioxidant properties, which may help protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase levels of acetylcholine in the brain, which may contribute to its neuroprotective effects. It has also been found to have antioxidant properties, which may help protect against oxidative stress and inflammation. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate in lab experiments is its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and toxicology. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as pharmacology and toxicology. Finally, research on the potential side effects and toxicity of this compound is also needed to fully evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2,5-dimethylphenol with 1-bromobutane to form 4-(2,5-dimethylphenoxy)butyl bromide. This is followed by a reaction with 4-methylpiperidine to form 1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine. Finally, the compound is converted to its oxalate salt form through a reaction with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and toxicology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-8-11-19(12-9-15)10-4-5-13-20-18-14-16(2)6-7-17(18)3;3-1(4)2(5)6/h6-7,14-15H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXXCTADBDBTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC(=C2)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)

![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)
![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![N-(3-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6024274.png)